4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a fluorinated derivative of the 1,3,5-triazine-2-thiol scaffold. The compound features a 2-fluorophenyl substituent at the 6-position of the partially saturated triazine ring.
Properties
IUPAC Name |
4-amino-2-(2-fluorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4S/c10-6-4-2-1-3-5(6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZLYGDJORBFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC(=S)NC(=N2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzonitrile with thiourea under basic conditions to form the triazine ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the temperature is maintained around 80-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Halogenated compounds or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol":
Similar Compounds and Their Characteristics:
- {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate: This compound has a molecular weight of 393.5 g/mol and the molecular formula C16H20FN7S2 .
- {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate: This compound has a molecular weight of 380.5 g/mol and the molecular formula C15H17FN6OS2 .
- 4-Amino-6-(4-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol: This compound has a molecular weight of 224.26 and the molecular formula C9H9FN4S .
Scientific Research Applications of 4-Amino-6-(3-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol:
- Chemistry: It can be used as a building block for synthesizing complex molecules.
- Biology: It is investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
- Medicine: It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry: It is utilized in developing new materials with specific properties, such as polymers or coatings.
Reactions of 4-Amino-6-(3-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol:
- Oxidation: Can form disulfides or sulfonic acids.
- Reduction: Can form phenyl derivatives.
- Substitution: Can create various substituted triazines depending on the nucleophile used.
Mechanism of Action (4-Amino-6-(3-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol):
- Involves interaction with specific molecular targets.
- The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.
- The bromophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.
- These interactions can modulate various biochemical pathways, leading to observed effects.
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The triazine ring can interact with nucleophilic sites in biological molecules, affecting their function.
Comparison with Similar Compounds
Structural and Chemical Properties
The following table compares key structural and chemical properties of 4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol with its analogs:
Substituent Effects
- Fluorine’s small size and high electronegativity make it favorable in drug design.
- Electron-Donating Groups (e.g., -OCH₃) : Improve solubility but may reduce metabolic stability.
- Heterocyclic Substituents (e.g., furan, thiophene) : Modify electronic properties and ring planarity, influencing binding to enzymes or receptors.
Biological Activity
4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a member of the triazine family, which has garnered attention for its diverse biological activities. This compound features a triazine core with an amino group and a thiol moiety, contributing to its potential as a therapeutic agent in various fields such as oncology and infectious diseases.
Chemical Structure
The chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H8F N4S
- CAS Number : 1261113-96-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of cancer therapy where enzyme inhibitors can disrupt tumor growth.
- Cellular Interaction : The aromatic structure allows for interactions with cellular membranes and other biomolecules, influencing signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazines exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies showed that related triazine compounds exhibited IC50 values ranging from 0.20 μM to 1.25 μM against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazine Derivative A | A549 | 0.20 |
| Triazine Derivative B | MCF-7 | 1.25 |
| Triazine Derivative C | HeLa | 1.03 |
These findings suggest that this compound may share similar anticancer properties.
Antimicrobial Activity
The compound's thiol functionality may also confer antimicrobial properties. Thiol derivatives have shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this triazine have demonstrated MIC values ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .
| Pathogen | MIC (µg/mL) |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
Anti-inflammatory Activity
Emerging research indicates that triazine derivatives may also possess anti-inflammatory effects:
- Cytokine Inhibition : Compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in inflammatory responses .
Case Studies
A notable case study investigated the anticancer effects of a similar triazine derivative on melanoma cells (MALME-3 M). The study reported a GI50 value of M, indicating potent activity against this aggressive cancer type .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, stoichiometry of reactants (e.g., thiocarbohydrazide and substituted benzoic acids), and solvent selection. For example, analogous triazole-thione syntheses involve melting reactants under controlled heating (15–20 min) followed by neutralization and recrystallization (e.g., dimethylformamide/water mixtures) . Use factorial design to systematically vary parameters (e.g., temperature, molar ratios) and identify optimal conditions while minimizing experimental runs .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- Chromatography : HPLC or GC with purity thresholds (>95.0% GC for related fluorinated amines) .
- Spectroscopy : FT-IR for functional groups (e.g., -NH2, -SH), H/C NMR for fluorophenyl and triazine-thiol moieties, and mass spectrometry for molecular weight confirmation.
- Thermal Analysis : Melting point determination (e.g., mp 183–184°C for structurally similar compounds) .
Q. What computational tools are suitable for modeling its reactivity or supramolecular interactions?
- Methodological Answer : Use quantum mechanical software (e.g., Gaussian, ORCA) for density functional theory (DFT) calculations to predict electronic properties, reaction pathways, or non-covalent interactions (e.g., hydrogen bonding with the thiol group). Molecular dynamics simulations (e.g., GROMACS) can model solvation effects or ligand-protein interactions. Validate predictions with experimental data (e.g., crystallography or spectroscopic results) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated triazine-thiol derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. To address this:
- Standardize Protocols : Use CRDC guidelines (e.g., RDF2050112 for reactor design consistency) .
- Replicate Studies : Compare results across multiple batches synthesized under identical conditions.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in catalytic or medicinal applications?
- Methodological Answer :
- Derivatization : Synthesize analogs with modifications to the fluorophenyl group or triazine core (e.g., substituent position, electronic effects).
- High-Throughput Screening : Use automated platforms to test activity across analogs under controlled conditions.
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., Hammett constants) with activity data .
Q. How can reaction kinetics and mechanisms be elucidated for triazine-thiol derivatives under varying conditions?
- Methodological Answer :
- In Situ Monitoring : Use techniques like UV-Vis spectroscopy or stopped-flow methods to track intermediate formation.
- Isotopic Labeling : Incorporate F NMR to study fluorine’s role in transition states.
- Kinetic Modeling : Fit experimental rate data to mechanistic models (e.g., Langmuir-Hinshelwood for surface reactions) using software like COMSOL .
Q. What experimental designs are optimal for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize parameters (e.g., agitation rate, temperature gradients) in pilot-scale reactors .
- Process Simulation : Leverage chemical engineering software (e.g., Aspen Plus) to predict scalability challenges (e.g., heat transfer, byproduct formation) .
Methodological Integration
Q. How can researchers integrate theoretical and experimental approaches to study this compound’s properties?
- Methodological Answer : Adopt a cyclical workflow:
Theoretical Framework : Use DFT to predict properties (e.g., solubility, redox potential).
Experimental Validation : Compare predictions with empirical data (e.g., cyclic voltammetry for redox behavior).
Iterative Refinement : Adjust computational models based on discrepancies (e.g., solvent effects in simulations) .
Data Management and Reproducibility
Q. What practices ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer :
- Secure Databases : Use encrypted platforms (e.g., LabArchives) with version control for raw data and protocols .
- Metadata Annotation : Document synthesis conditions (e.g., humidity, catalyst lot numbers) to enable replication.
- Collaborative Standards : Align with CRDC classifications (e.g., RDF2050108 for process control documentation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
